6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

PDE4B inhibition Anti-inflammatory CNS disorders

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione (CAS: 52867-58-0, C₆H₆N₂O₃, MW: 154.12) is a fused heterocyclic compound combining pyrazole and 1,4-oxazine-2,4-dione rings. It belongs to the pyrazolo[5,1-c][1,4]oxazine family, one of fourteen possible pyrazolo-oxazine systems, of which nine have documented bioactivity.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B12875227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=CC(=O)NN21
InChIInChI=1S/C6H6N2O3/c9-5-3-4-6(10)11-2-1-8(4)7-5/h3H,1-2H2,(H,7,9)
InChIKeyXMAZMUFUANBEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione – A Fused Pyrazolo-Oxazine Dione Scaffold for PDE4B, CCR5, and Nox4/Nox1 Inhibitor Development


6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione (CAS: 52867-58-0, C₆H₆N₂O₃, MW: 154.12) is a fused heterocyclic compound combining pyrazole and 1,4-oxazine-2,4-dione rings . It belongs to the pyrazolo[5,1-c][1,4]oxazine family, one of fourteen possible pyrazolo-oxazine systems, of which nine have documented bioactivity [1]. The compound serves as a versatile scaffold for medicinal chemistry programs, having been evaluated as a phosphodiesterase 4B (PDE4B) inhibitor [2], a CCR5 antagonist [3], and a core template for dual Nox4/Nox1 inhibitor series [4].

Why 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione Cannot Be Replaced by Generic Pyrazolo-Oxazine Isomers


Substituting this compound with other pyrazolo-oxazine isomers introduces three critical risks: (i) altered regiochemistry of the fused dione ring changes hydrogen-bonding geometry and potency at PDE4 isoforms [1]; (ii) the [5,1-c] annulation topology is specifically required for CCR5 antagonist activity, whereas [5,1-b] isomers target PDE4B with different selectivity profiles [2]; (iii) synthetic accessibility varies dramatically—the [5,1-c] dione scaffold benefits from a validated one-pot, near-quantitative-yield route [3], while [3,2-c] and [3,4-e] isomers often require multi-step syntheses with moderate yields [4]. Without head-to-head data, assuming functional equivalence across pyrazolo-oxazine subfamilies is scientifically unsound and introduces procurement risk for target-based screening cascades.

Quantitative Differentiation Evidence for 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione Versus Closest Analogs


PDE4B Inhibition Potency: 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione vs. Rolipram

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione inhibits human PDE4B1 with an IC₅₀ of 240 nM in baculovirus-infected Sf9 cell assays [1]. The classical PDE4 inhibitor rolipram exhibits widely varying IC₅₀ values against PDE4B depending on assay conditions: 130 nM (recombinant human PDE4B, cAMP substrate, PDE-Glo assay) [2], 170 nM for mouse PDE4B , and 1,100 nM for recombinant human PDE4B in some formats . The target compound's activity (240 nM) falls within the potency range of established PDE4B inhibitors. Critically, the pyrazolo-oxazine dione scaffold enables structure-based optimization that achieved >100-fold selectivity improvements over PDE4D in related pyrazole series [3].

PDE4B inhibition Anti-inflammatory CNS disorders

CCR5 Antagonist Activity: 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione vs. Other Pyrazolo-Oxazine Isomers

Preliminary pharmacological screening identified 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione as a CCR5 antagonist scaffold for potential treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The compound is structurally related to the clinical-stage CCR5 antagonist INCB15050 (Phase I for HIV), which shares the pyrazolo[5,1-c][1,4]oxazine core motif [2]. In contrast, the [5,1-b] isomer series (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamides) is primarily directed at CNS-penetrant PDE4B inhibition with no documented CCR5 activity [3]. This receptor-target divergence is directly attributable to the difference in annulation topology: the [5,1-c] dione scaffold presents a distinct hydrogen-bond donor/acceptor pharmacophore pattern optimized for CCR5 binding [4].

CCR5 antagonism HIV entry inhibition Chemokine receptor

One-Pot Synthetic Yield Advantage: 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione Derivatives vs. Multi-Step Pyrazolo-Oxazine Syntheses

The [5,1-c] pyrazolo-oxazine scaffold benefits from a validated one-pot synthetic procedure delivering near-quantitative yields for 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines [1]. In this method, 2,2-dichlorovinylacetophenones react with 2-hydroxyethylhydrazine followed by sodium hydroxide addition, affording products in near-quantitative yields [1]. Alternative multi-step procedures for pyrazolo-oxazine isomers typically involve 3–4 steps from commercial pyrazoles with variable overall yields . For specific [5,1-c] dione targets, a nitro-substituted derivative has been reported with an isolated yield of 86.7% following silica gel chromatography . Microwave-assisted one-pot methods for related pyrazolo-oxazine systems achieve 88–97% yields in 3–6 minutes .

One-pot synthesis Synthetic efficiency Pyrazolo-oxazine

Nox4/Nox1 Dual Inhibition: Pyrazolo-Oxazine Dione Scaffold vs. Pyrazolo-Pyrido-Diazepine Dione Analogs

The pyrazolo-oxazine dione scaffold is one of three chemotypes (alongside pyrazolo-pyrido-diazepine and pyrazolo-pyrazine diones) incorporated into the dual Nox4/Nox1 inhibitor series developed by Genkyotex [1]. In this series, the pyrazolo-pyrido-diazepine dione compound 7c demonstrated superior efficacy over Pirfenidone in murine bleomycin-induced pulmonary fibrosis models [1]. While the pyrazolo-oxazine dione sub-series is structurally distinct, it belongs to the same pharmacophore class and was included in the patent as a scaffold alternative [2]. Direct comparative IC₅₀ values for the oxazine-dione vs. diazepine-dione sub-series at recombinant Nox4/Nox1 are not publicly disclosed, but the oxazine dione variant offers a smaller molecular framework (core MW 154.12 vs. >300 for tricyclic diazepine-diones) with potentially superior ligand efficiency metrics .

Nox4/Nox1 inhibition Idiopathic pulmonary fibrosis NADPH oxidase

Recommended Procurement Scenarios for 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione Based on Evidence


PDE4B-Focused Anti-Inflammatory and CNS Drug Discovery Programs

Procure this scaffold when building PDE4B-targeted screening libraries, leveraging its documented IC₅₀ of 240 nM against human PDE4B1 [1] and the demonstrated capacity of pyrazole-based PDE4 inhibitors to achieve >100-fold selectivity over PDE4D through structure-guided optimization [2]. The compound provides a synthetically tractable starting point for hit-to-lead campaigns in asthma, COPD, and CNS disorders where PDE4B selectivity is the key differentiation criterion.

CCR5 Antagonist Lead Discovery for HIV and Autoimmune Indications

Procure this scaffold for CCR5 antagonist screening cascades, as its [5,1-c] annulation topology is specifically linked to CCR5 antagonist activity [3] and the scaffold is structurally related to the Phase I clinical candidate INCB15050 [4]. Avoid substitution with [5,1-b] or [3,2-c] isomers, which lack documented CCR5 activity.

Nox4/Nox1 Dual Inhibitor Development for Idiopathic Pulmonary Fibrosis (IPF)

Procure this scaffold as an alternative core template within dual Nox4/Nox1 inhibitor programs, building on the precedent that pyrazolo-oxazine diones are included in the same patent-defined chemotype space as the pyrazolo-pyrido-diazepine dione compound 7c, which demonstrated superior in vivo efficacy over Pirfenidone in murine pulmonary fibrosis models [5]. The lower core molecular weight (154.12) offers ligand efficiency advantages for fragment-based or lead optimization strategies.

Medicinal Chemistry Scaffold Diversification via Efficient One-Pot Derivatization

Procure this scaffold when synthetic accessibility is a program constraint, as the [5,1-c] dione system uniquely benefits from a validated one-pot, near-quantitative-yield route via 2,2-dichlorovinylacetophenones [6], in contrast to multi-step syntheses required for other pyrazolo-oxazine isomers . This enables rapid analog generation and SAR exploration with reduced procurement lead time.

Quote Request

Request a Quote for 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.